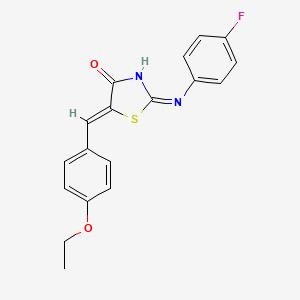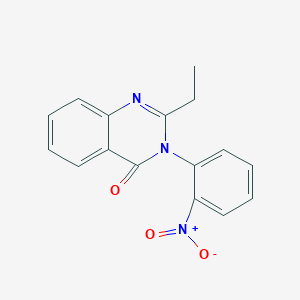![molecular formula C21H13ClF3N3OS B11651922 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de tieno[2,3-b]piridina, que es un sistema heterocíclico fusionado, y está sustituido con grupos amino, clorofenil, fenil y trifluorometil. Estas sustituciones contribuyen a sus propiedades químicas y reactividad distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de tieno[2,3-b]piridina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados como 2-aminopiridina y α-halocetonas.
Introducción de sustituyentes: El grupo amino se puede introducir a través de reacciones de sustitución nucleofílica, mientras que los grupos fenil y clorofenil se pueden agregar a través de reacciones de acoplamiento Suzuki o Stille.
Trifluorometilación: Este paso a menudo implica el uso de agentes trifluorometilantes como yoduro de trifluorometil o sulfonatos de trifluorometil en condiciones específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede utilizar rutas sintéticas similares pero a mayor escala, empleando a menudo reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados y condiciones de reacción optimizadas garantiza una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro (si está presente) para producir derivados de amino.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrofílica y nucleofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (aminas, tioles) en diversas condiciones, incluidos entornos ácidos o básicos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, se estudia 3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición de enzimas o la unión a receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Las posibles aplicaciones medicinales del compuesto incluyen su uso como compuesto principal en el desarrollo de nuevos productos farmacéuticos. Su capacidad para interactuar con objetivos biológicos específicos se puede aprovechar para tratar diversas enfermedades.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, agroquímicos y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones que requieren alta estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-amino-N-(4-nitrofenil)-6-(2-tienil)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida
- 3-amino-N-(3,4-diclorofenil)-6-(2-tienil)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida
Singularidad
En comparación con compuestos similares, 3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida destaca por su patrón de sustitución específico. La presencia de los grupos 4-clorofenil y fenil, junto con el grupo trifluorometil, imparte propiedades químicas y biológicas únicas. Estas sustituciones pueden influir en la reactividad, estabilidad e interacción del compuesto con los objetivos biológicos, lo que lo hace diferente de sus análogos.
Esta descripción general detallada proporciona una comprensión integral de 3-amino-N-(4-clorofenil)-6-fenil-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H13ClF3N3OS |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H13ClF3N3OS/c22-12-6-8-13(9-7-12)27-19(29)18-17(26)16-14(21(23,24)25)10-15(28-20(16)30-18)11-4-2-1-3-5-11/h1-10H,26H2,(H,27,29) |
Clave InChI |
ISKRUXIDPRTGAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
